molecular formula C26H37N5S2 B4192302 N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide

N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide

Cat. No.: B4192302
M. Wt: 483.7 g/mol
InChI Key: UTSJEODIZLQFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, and is characterized by the presence of isopropylphenyl groups and thioamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of isopropylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of thioamide functionalities: This can be done by reacting the intermediate compounds with thiocarbonyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The isopropylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isopropylphenyl)-2-nitrobenzamide
  • N-(2-isopropylphenyl)-3-methylbenzamide
  • N-(2-isopropylphenyl)-2-methyl-3-nitrobenzamide

Uniqueness

N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide is unique due to its combination of a piperazine ring, isopropylphenyl groups, and thioamide functionalities. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-4-[2-[(2-propan-2-ylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5S2/c1-19(2)21-9-5-7-11-23(21)28-25(32)27-13-14-30-15-17-31(18-16-30)26(33)29-24-12-8-6-10-22(24)20(3)4/h5-12,19-20H,13-18H2,1-4H3,(H,29,33)(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSJEODIZLQFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.